![molecular formula C6H8N2O3 B068367 N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 189096-90-0](/img/structure/B68367.png)
N-methoxy-N-methylisoxazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-methoxy-N-methylisoxazole-3-carboxamide and related derivatives involves complex reactions that often require precise conditions to achieve the desired outcomes. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds from 3-methyl isoxazole-5-carboxylic acid involves one-pot reactions with thionyl chloride and corresponding amines or pyrazoles, highlighting the versatility of isoxazole derivatives in organic synthesis (Martins et al., 2002). Additionally, the domino isoxazole-isoxazole isomerization reported by Serebryannikova et al. (2019) presents a novel approach to synthesizing isoxazole-4-carboxylic acid derivatives, demonstrating the dynamic nature of isoxazole chemistry and its potential for generating structurally diverse compounds.
Scientific Research Applications
Novel Synthesis and Pharmaceutical Implications
Synthesis and Impurities of Proton Pump Inhibitors
Research on omeprazole, a proton pump inhibitor, details the novel synthesis processes and identification of pharmaceutical impurities. This insight is crucial for understanding the synthesis of related compounds, including N-methoxy-N-methylisoxazole-3-carboxamide, which might share similar chemical synthesis routes or impurity profiles in pharmaceutical applications (Saini et al., 2019).
Anticancer Applications
Isoxazoline Compounds in Cancer Treatment
Isoxazolines, sharing a core structure with isoxazole motifs, are highlighted for their anticancer properties. This suggests that compounds like this compound could potentially exhibit similar biological activities, given their structural similarities (Kaur et al., 2014).
Neuroprotection and Epilepsy
Glutamate Receptors in Epilepsy
A review focusing on AMPA and NMDA receptors in epilepsy might hint at the research applications of this compound in studying glutamate receptor-mediated pathways, given its structural potential to interact with or modulate similar receptors (Hanada, 2020).
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity of compounds is vital for assessing their potential therapeutic uses. Methods detailed for analyzing antioxidant properties might be applicable to this compound, to determine its capability as an antioxidant agent (Munteanu & Apetrei, 2021).
Safety and Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWMIAJHISOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NOC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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